Bis(1-methylheptyl) phthalate chemical structure and properties
Bis(1-methylheptyl) phthalate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1-methylheptyl) phthalate, a diester of phthalic acid, belongs to a class of compounds widely utilized as plasticizers. Despite the extensive research on many phthalate esters due to their prevalence and potential as endocrine disruptors, specific data on Bis(1-methylheptyl) phthalate remains notably scarce. This technical guide synthesizes the currently available information on its chemical structure, properties, and known biological activities. It aims to provide a foundational resource for researchers and professionals in drug development, highlighting the significant knowledge gaps that warrant further investigation. The limited experimental data underscores the need for dedicated studies to fully characterize this compound and understand its potential biological significance.
Chemical Structure and Identification
Bis(1-methylheptyl) phthalate is a branched-chain dialkyl phthalate. The structure consists of a central benzene-1,2-dicarboxylate core with two 1-methylheptyl ester groups.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | dioctan-2-yl benzene-1,2-dicarboxylate[1] |
| Synonyms | di(2-methylheptyl) phthalate, Phthalic acid, bis(1-methylheptyl) ester |
| CAS Number | 131-15-7[2] |
| Molecular Formula | C24H38O4[2] |
| Molecular Weight | 390.56 g/mol [2] |
| InChI Key | RLRMXWDXPLINPJ-UHFFFAOYSA-N[1] |
| SMILES | CCCCCCC(C)OC(=O)c1ccccc1C(=O)OC(C)CCCCCC[1] |
Physicochemical Properties
Quantitative data on the physicochemical properties of Bis(1-methylheptyl) phthalate is limited, with many available values being predictions rather than experimental results. The following table summarizes the available data.
Table of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Ideal gas heat capacity (Cp,gas) | J/mol×K | Cheméo (Predicted)[2] |
| Dynamic viscosity (η) | Pa×s | Cheméo (Predicted)[2] |
| Standard Gibbs free energy of formation (ΔfG°) | kJ/mol | Cheméo (Predicted)[2] |
| Enthalpy of formation at standard conditions (ΔfH°gas) | kJ/mol | Cheméo (Predicted)[2] |
| Enthalpy of fusion at standard conditions (ΔfusH°) | kJ/mol | Cheméo (Predicted)[2] |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | kJ/mol | Cheméo (Predicted)[2] |
| Log10 of Water solubility in mol/l (log10WS) | Cheméo (Predicted)[2] | |
| Octanol/Water partition coefficient (logPoct/wat) | Cheméo (Predicted)[2] | |
| McGowan's characteristic volume (McVol) | ml/mol | Cheméo (Predicted)[2] |
| Critical Pressure (Pc) | kPa | Cheméo (Predicted)[2] |
| Normal Boiling Point Temperature (Tboil) | K | Cheméo (Predicted)[2] |
| Critical Temperature (Tc) | K | Cheméo (Predicted)[2] |
| Normal melting (fusion) point (Tfus) | K | Cheméo (Predicted)[2] |
| Critical Volume (Vc) | m³/kmol | Cheméo (Predicted)[2] |
Spectroscopic Data
-
Infrared (IR) Spectrum: An evaluated infrared reference spectrum is available from the Coblentz Society's collection, digitized by NIST. The spectrum was measured on a dispersive instrument in a solution of 10% CCl4 for the 2.7-7.5 µm range and 10% CS2 for the 7.5-26 µm range.[3]
No publicly accessible NMR or detailed mass spectrometry data specifically for Bis(1-methylheptyl) phthalate has been identified.
Experimental Protocols
Detailed and validated experimental protocols specifically for the synthesis and analysis of Bis(1-methylheptyl) phthalate are not available in the reviewed literature. However, general methodologies for the synthesis and analysis of phthalate esters can be adapted.
General Synthesis of Phthalate Esters
The synthesis of dialkyl phthalates typically involves the esterification of phthalic anhydride with the corresponding alcohol. For Bis(1-methylheptyl) phthalate, this would involve the reaction of phthalic anhydride with 1-methylheptanol (octan-2-ol).
Reaction Scheme:
Methodology Outline:
-
Reactant Charging: Phthalic anhydride and a molar excess of 1-methylheptanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a condenser with a Dean-Stark trap.
-
Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.
-
Reaction: The mixture is heated to a temperature typically ranging from 140°C to 160°C. The reaction proceeds via nucleophilic acyl substitution, and the water produced is continuously removed by azeotropic distillation with the excess alcohol to drive the equilibrium towards the product.
-
Neutralization and Purification: After the reaction is complete (monitored by measuring the acid value of the mixture), the excess alcohol is distilled off, often under reduced pressure. The crude product is then neutralized with an alkaline solution (e.g., sodium carbonate), washed with water, and finally purified by vacuum distillation.
General Analytical Methods for Phthalate Determination
The analysis of phthalates in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification and quantification of phthalates.[4][5]
Sample Preparation (General):
-
Extraction: Phthalates are extracted from the sample matrix using an appropriate organic solvent (e.g., hexane, dichloromethane, or acetone). Techniques like liquid-liquid extraction or solid-phase extraction (SPE) can be employed.
-
Clean-up: The extract may require a clean-up step to remove interfering substances. This can be achieved using techniques like column chromatography with adsorbents such as silica gel or florisil.
-
Concentration: The cleaned extract is concentrated to a suitable volume before injection into the GC-MS system.
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, with the temperature typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the phthalates based on their boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), is another powerful technique for phthalate analysis, especially for less volatile phthalates or in complex matrices.[6][7]
Sample Preparation (General): Similar to GC-MS, sample preparation involves extraction and may include a clean-up step. The final extract is dissolved in a solvent compatible with the LC mobile phase.
LC-MS Parameters (Typical):
-
Column: A reverse-phase column (e.g., C18, C8).
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Biological Activity and Signaling Pathways
There is a significant lack of research on the specific biological activities of Bis(1-methylheptyl) phthalate. Most of the available toxicological and mechanistic data pertains to other more common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).[8][9] These compounds are known endocrine disruptors that can interact with various nuclear receptors.[10][11]
A key study has indicated that the metabolite of Bis(1-methylheptyl) phthalate, mono-1-methyl-heptyl-phthalate , is biologically active. This metabolite was found to:
-
Activate Peroxisome Proliferator-Activated Receptor delta (PPARδ).[12]
-
Induce the differentiation of F9 teratocarcinoma cells, an in vitro model for teratogenicity.[12]
This finding is significant as PPARs are a family of nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation. The activation of PPARδ by a metabolite of Bis(1-methylheptyl) phthalate suggests a potential mechanism by which this compound could exert biological effects.
Discussion and Future Perspectives
The information available on Bis(1-methylheptyl) phthalate is sparse and highlights a significant data gap in the field of phthalate research. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, metabolic fate, and toxicological profile is lacking. The finding that its monoester metabolite can activate PPARδ is a critical lead that warrants further investigation.
Future research should focus on:
-
Validated Synthesis and Purification: Developing and publishing a detailed, validated protocol for the synthesis and purification of high-purity Bis(1-methylheptyl) phthalate to serve as a reference standard.
-
Comprehensive Physicochemical Characterization: Experimental determination of key physicochemical properties.
-
Development of Specific Analytical Methods: Validation of robust and sensitive analytical methods for the quantification of Bis(1-methylheptyl) phthalate and its metabolites in biological and environmental matrices.
-
In-depth Toxicological Studies: Comprehensive in vitro and in vivo studies to assess its potential for endocrine disruption, reproductive toxicity, developmental toxicity, and carcinogenicity.
-
Mechanistic Studies: Elucidation of the molecular mechanisms of action, including its interaction with a broader range of nuclear receptors and other cellular targets.
Conclusion
Bis(1-methylheptyl) phthalate is a poorly characterized member of the phthalate family. This guide provides a summary of the limited available data and underscores the urgent need for further research. For scientists and professionals in drug development and toxicology, the potential for this compound and its metabolites to interact with key cellular signaling pathways, such as PPARδ, suggests that it should not be overlooked. A more complete understanding of its properties and biological effects is essential for a thorough assessment of the risks associated with human and environmental exposure to the vast array of phthalate plasticizers.
References
- 1. dioctan-2-yl benzene-1,2-dicarboxylate [stenutz.eu]
- 2. Phthalic acid, bis(1-methylheptyl) ester (CAS 131-15-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. di(2-methylheptyl) phthalate [webbook.nist.gov]
- 4. fses.oregonstate.edu [fses.oregonstate.edu]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 6. agilent.com [agilent.com]
- 7. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four phthalates recognized as hormone disrupting for humans | Food Packaging Forum [foodpackagingforum.org]
- 10. Health effects associated with phthalate activity on nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs and induce differentiation of F9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
